1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride

Description

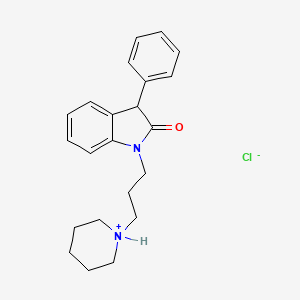

1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride (CID 39296) is a synthetic indol-2-one derivative with a molecular formula of C₂₂H₂₆N₂O·HCl. Its structure features a phenyl group at position 3 of the indole ring and a 3-piperidinopropyl substituent at position 1. The piperidine moiety introduces a six-membered saturated amine ring, while the phenyl group enhances aromatic interactions. Predicted physicochemical properties include a collision cross-section (CCS) of 184.7 Ų for the [M+H]+ adduct . Limited literature and patent data are available for this compound, necessitating comparisons with structurally related analogs for functional insights.

Properties

CAS No. |

42773-92-2 |

|---|---|

Molecular Formula |

C22H27ClN2O |

Molecular Weight |

370.9 g/mol |

IUPAC Name |

3-phenyl-1-(3-piperidin-1-ium-1-ylpropyl)-3H-indol-2-one;chloride |

InChI |

InChI=1S/C22H26N2O.ClH/c25-22-21(18-10-3-1-4-11-18)19-12-5-6-13-20(19)24(22)17-9-16-23-14-7-2-8-15-23;/h1,3-6,10-13,21H,2,7-9,14-17H2;1H |

InChI Key |

OBMATEABYKUCED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CCCN2C3=CC=CC=C3C(C2=O)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

Substitution Reactions: The piperidinopropyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperidinopropyl moiety.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-phenyl-1-(3-piperidinopropyl)-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The indol-2-one scaffold is common among analogs, but substituent variations critically influence properties. Key comparisons include:

Table 1: Structural Comparison of Indol-2-one Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Key Features |

|---|---|---|---|

| Target Compound (CID 39296) | 3-phenyl, 1-(3-piperidinopropyl) | C₂₂H₂₆N₂O·HCl | Piperidine ring; phenyl at C3 |

| Ropinirole Hydrochloride (CID 91374-20-8) | 4-[2-(dipropylamino)ethyl] | C₁₆H₂₄N₂O·HCl | Dipropylaminoethyl chain at C4 |

| 1-(3-Morpholinopropyl)-3-phenyl analog (CID 39298) | 1-(3-morpholinopropyl), 3-phenyl | C₂₁H₂₄N₂O₂·HCl | Morpholine ring (oxygen-containing) |

| Ziprasidone Hydrochloride | 5-[2-[4-(benzisothiazol-3-yl)piperazinyl]ethyl]-6-chloro | C₂₁H₂₁ClN₄OS·HCl·H₂O | Benzisothiazolyl-piperazine; antipsychotic activity |

| 3-Ethoxy analog (CID 39298 derivative) | 3-ethoxy, 1-(3-piperidinopropyl) | C₂₃H₂₈N₂O₂·HCl | Ethoxy group at C3; increased lipophilicity |

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) Data

- The target compound’s lower CCS compared to the 3-ethoxy analog suggests a more compact conformation, likely due to reduced steric bulk from the phenyl vs. ethoxy group.

- Morpholine-containing analogs (e.g., CID 39298) may exhibit higher polarity due to the oxygen atom, influencing solubility and membrane permeability .

Pharmacological Implications

- Piperidine vs.

- Phenyl vs. Alkyl Substituents: The phenyl group at C3 (target compound) may enhance binding to aromatic residues in receptors, contrasting with Ropinirole’s dipropylaminoethyl chain, which favors interactions with hydrophobic pockets .

- Therapeutic Potential: While Ziprasidone’s benzisothiazole-piperazine substituents confer antipsychotic activity, the target compound’s piperidinopropyl and phenyl groups suggest unexplored CNS or receptor-modulating applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.